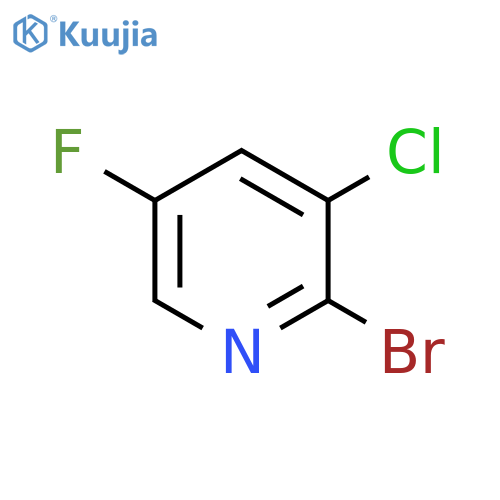Cas no 1214326-94-9 (2-bromo-3-chloro-5-fluoro-pyridine)

1214326-94-9 structure
商品名:2-bromo-3-chloro-5-fluoro-pyridine
CAS番号:1214326-94-9
MF:C5H2BrClFN
メガワット:210.431482791901
MDL:MFCD13185350
CID:1011150
PubChem ID:70680699
2-bromo-3-chloro-5-fluoro-pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-chloro-5-fluoropyridine
- C5H2BrClFN
- AB66730
- AK122817
- AM62484
- BL010137
- KB-82005
- QC-7015
- 3820AA
- Pyridine, 2-bromo-3-chloro-5-fluoro-
- AB0087209
- 2-Bromo-3-chloro-5-fluoro-pyridine
- SCHEMBL17239620
- SY068673
- CS-0157376
- AS-813/43501983
- 1214326-94-9
- AS-45777
- DB-127626
- A854440
- DTXSID70742642
- 2-Bromo-3-chloro-5-fluoropyridine, 95%
- AKOS016012251
- MFCD13185350
- EN300-132544
- 2-bromo-3-chloro-5-fluoro-pyridine
-
- MDL: MFCD13185350
- インチ: 1S/C5H2BrClFN/c6-5-4(7)1-3(8)2-9-5/h1-2H
- InChIKey: NWCUOFUVPZPBKW-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C([H])=C(C([H])=N1)F)Cl
計算された属性
- せいみつぶんしりょう: 208.90436
- どういたいしつりょう: 208.90432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.829±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 200.2±35.0 ºC (760 Torr),
- フラッシュポイント: 74.9±25.9 ºC,
- ようかいど: 極微溶性(0.93 g/l)(25ºC)、
- PSA: 12.89
2-bromo-3-chloro-5-fluoro-pyridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
2-bromo-3-chloro-5-fluoro-pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DV336-200mg |
2-bromo-3-chloro-5-fluoro-pyridine |
1214326-94-9 | 95+% | 200mg |
468.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | Y1040987-25g |
Pyridine, 2-bromo-3-chloro-5-fluoro- |
1214326-94-9 | 95+% | 25g |
$170 | 2024-06-08 | |
| Apollo Scientific | PC49018-100mg |
2-Bromo-3-chloro-5-fluoropyridine |
1214326-94-9 | 100mg |
£10.00 | 2023-04-22 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228016-10g |
2-Bromo-3-chloro-5-fluoropyridine |
1214326-94-9 | 98% | 10g |
¥579.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1195411-1g |
2-Bromo-3-chloro-5-fluoropyridine, 95% |
1214326-94-9 | 95% | 1g |
$325 | 2023-05-11 | |
| Chemenu | CM132841-1g |
2-bromo-3-chloro-5-fluoropyridine |
1214326-94-9 | 95% | 1g |
$356 | 2021-08-05 | |
| Apollo Scientific | PC49018-250mg |
2-Bromo-3-chloro-5-fluoropyridine |
1214326-94-9 | 250mg |
£11.00 | 2023-04-22 | ||
| TRC | B683188-25mg |
2-Bromo-3-chloro-5-fluoropyridine |
1214326-94-9 | 25mg |
$ 64.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | K14729-5g |
2-Bromo-3-chloro-5-fluoropyridine |
1214326-94-9 | 97% | 5g |
$500 | 2023-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B827913-1g |
2-bromo-3-chloro-5-fluoropyridine |
1214326-94-9 | ≥95% | 1g |
1,259.10 | 2021-05-17 |
2-bromo-3-chloro-5-fluoro-pyridine 関連文献
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
1214326-94-9 (2-bromo-3-chloro-5-fluoro-pyridine) 関連製品
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1214326-94-9)2-bromo-3-chloro-5-fluoro-pyridine

清らかである:99%
はかる:25g
価格 ($):199.0